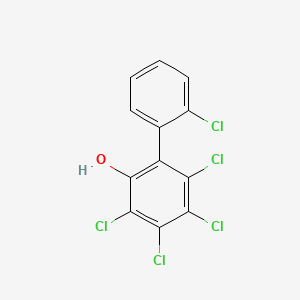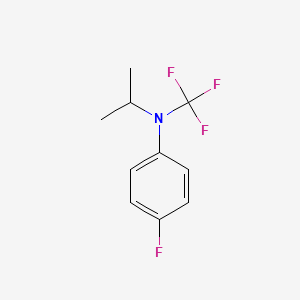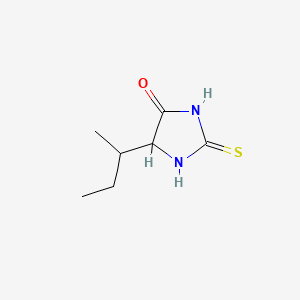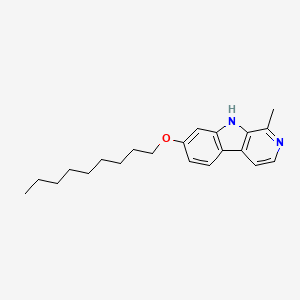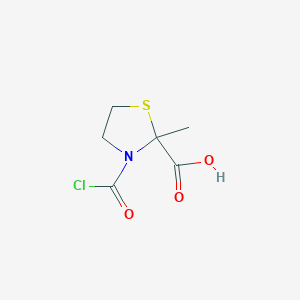![molecular formula C11H19NO3 B13960475 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate CAS No. 54725-50-7](/img/structure/B13960475.png)
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate is a chemical compound that belongs to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various synthetic routes, including enantioselective construction and desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding alcohol and acid.
Scientific Research Applications
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate has been extensively studied for its pharmacological properties. It acts as a competitive antagonist at the 5-hydroxytryptamine4 (5-HT4) receptor, which is involved in various physiological processes . This compound has been used in research to study the effects of 5-HT4 receptor antagonism in isolated preparations of rat esophageal tunica muscularis mucosae and guinea pig ileum .
Mechanism of Action
The mechanism of action of 6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate involves its interaction with the 5-HT4 receptor. As a competitive antagonist, it binds to the receptor and prevents the binding of endogenous 5-hydroxytryptamine (serotonin), thereby inhibiting its physiological effects . This interaction can modulate various signaling pathways and physiological responses, making it a valuable tool for studying the role of the 5-HT4 receptor in different tissues .
Comparison with Similar Compounds
6-Methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl acetate can be compared with other tropane alkaloids, such as:
Tropine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Scopolamine: Another tropane alkaloid used to treat motion sickness and postoperative nausea and vomiting.
The uniqueness of this compound lies in its specific interaction with the 5-HT4 receptor, which distinguishes it from other tropane alkaloids that may target different receptors or have different therapeutic applications .
Properties
CAS No. |
54725-50-7 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(6-methoxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate |
InChI |
InChI=1S/C11H19NO3/c1-7(13)15-9-4-8-5-11(14-3)10(6-9)12(8)2/h8-11H,4-6H2,1-3H3 |
InChI Key |
PVPIJYUIBNCONW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2CC(C(C1)N2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-6-(pyrazolo[1,5-a]pyrimidin-3-yl)pyrimidin-2-amine](/img/structure/B13960394.png)
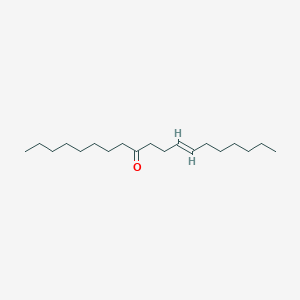
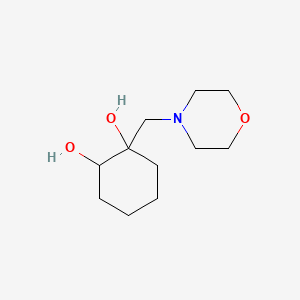
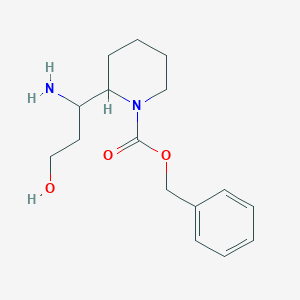
![(6-chloro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13960424.png)
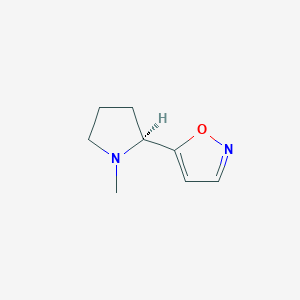
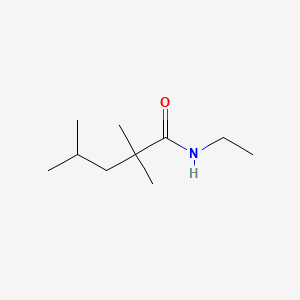
![4-[2-[[4-Chloro-3-[(4,4-dimethyl-1,3-dioxopentyl)amino]phenyl]amino]-1-ethyl-2-oxoethoxy]-2-pentadecylbenzenesulfonic acid sodium salt](/img/structure/B13960440.png)
